Isaxonine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de isaxonina implica la reacción de isopropilamina con 2-cloropiridina en condiciones controladas. La reacción típicamente ocurre en un solvente orgánico como etanol o metanol, con la temperatura mantenida entre 50°C y 70°C. El producto se purifica luego mediante técnicas de recristalización o cromatografía para obtener isaxonina de alta pureza .

Métodos de Producción Industrial

La producción industrial de isaxonina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores industriales y sistemas de flujo continuo para garantizar una calidad y rendimiento consistentes del producto. Las condiciones de reacción se optimizan para la producción a gran escala, y se emplean técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

La isaxonina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La isaxonina se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción de la isaxonina se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: La isaxonina puede experimentar reacciones de sustitución nucleofílica, donde el grupo amino es reemplazado por otros nucleófilos

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como haluros o alcóxidos en un solvente orgánico

Principales Productos Formados

Oxidación: Formación de óxido de isaxonina.

Reducción: Formación de derivados de isaxonina reducidos.

Sustitución: Formación de derivados de pirimidina sustituidos

Aplicaciones Científicas De Investigación

La isaxonina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

La isaxonina ejerce sus efectos actuando directamente sobre las neuronas o indirectamente estimulando la producción de factores de crecimiento. Tiene una afinidad específica por los nervios periféricos y modifica el pH superficial de la bicapa, lo que mejora la regeneración nerviosa y la recuperación funcional .

Comparación Con Compuestos Similares

La isaxonina es única en su capacidad de acelerar la regeneración nerviosa y promover la recuperación de la función motora y sensorial. Compuestos similares incluyen:

Factor de Crecimiento Nervioso (NGF): Promueve el crecimiento y la supervivencia de las neuronas, pero tiene un mecanismo de acción diferente.

Factor Neurotrófico Derivado del Cerebro (BDNF): Apoya la supervivencia de las neuronas existentes y fomenta el crecimiento de nuevas neuronas y sinapsis.

Factor Neurotrófico Ciliar (CNTF): Promueve la supervivencia y la diferenciación de varios tipos de células neuronales .

La isaxonina destaca por su afinidad específica por los nervios periféricos y su capacidad de modificar el pH superficial de la bicapa, que no se observa en los otros compuestos mencionados .

Propiedades

IUPAC Name |

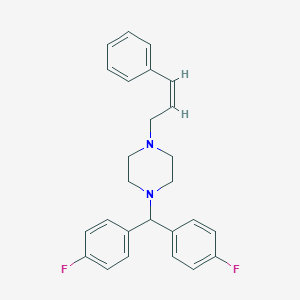

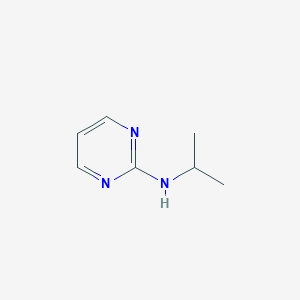

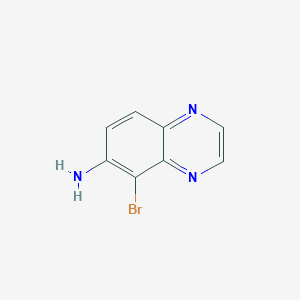

N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCYIGBVOHNHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194975 | |

| Record name | Isaxonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-72-6 | |

| Record name | N-(1-Methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isaxonine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isaxonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isaxonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAXONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of Isaxonine?

A1: While the exact mechanism remains unclear, research suggests that this compound may exert its effects by interacting with microtubules, essential components of the cytoskeleton involved in various cellular processes, including axonal growth and transport. Studies have shown that this compound can:

- Enhance neurite elongation: this compound promotes neurite outgrowth in cultured mouse spinal ganglia [] and rat spinal cord neurons [], suggesting a potential role in nerve regeneration.

- Counteract Vincristine's inhibitory effects: this compound partially reverses the inhibitory effects of Vincristine, a microtubule-disrupting agent, on neurite elongation in dorsal root ganglia cultures [] and in vivo in rabbits []. This suggests that this compound might protect against Vincristine-induced neuropathy by preserving microtubule integrity.

- Influence Polymorphonuclear Leucocyte (PMN) migration: this compound partially inhibits the suppressive effect of Colchicine, another microtubule-disrupting agent, on PMN chemotaxis, suggesting a potential role in modulating inflammatory responses [].

Q2: What therapeutic applications were investigated for this compound?

A2: Due to its potential neurotrophic properties, this compound was investigated for its therapeutic potential in various neurological conditions, including:

- Peripheral neuropathies: Studies explored its use in treating leprous neuropathy [, ], diabetic neuropathy [], alcoholic polyneuritis [], and traumatic or ischemic neuropathies [].

- Vincristine-induced neuropathy: Research investigated this compound's ability to prevent or mitigate the development of neuropathy associated with Vincristine treatment in cancer patients [, ].

- Other conditions: Studies also examined its potential in Duchenne muscular dystrophy [] and ulcerous mutilating acropathy [].

Q3: How is this compound metabolized in the body?

A3: this compound is metabolized in the liver by cytochrome P450 enzymes []. This metabolic activation leads to the formation of reactive metabolites that can bind to proteins [, ].

Q4: What is the toxicological concern associated with this compound?

A4: The reactive metabolites generated during this compound metabolism can covalently bind to liver proteins [, ], potentially triggering immune responses and leading to liver damage [, , , , ]. This has been linked to the development of hepatitis in some patients [, , , ].

Q5: Are there factors that influence this compound's toxicity?

A5: Several factors might influence this compound's toxicity, including:

Q6: What is the molecular formula and weight of this compound?

A6: this compound (N-isopropyl-amino-2-pyrimidine orthophosphate) has the molecular formula C7H12N3O4P and a molecular weight of 233.16 g/mol [].

Q7: What spectroscopic data is available for this compound?

A7: Studies utilizing proton and carbon-13 nuclear magnetic resonance (NMR) and mass spectrometry have been conducted to characterize this compound [, , ]. These techniques provide insights into the molecule's structure, protonation sites, and fragmentation patterns.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)